molecular formula C8H8BrCl B2767621 1-(Bromomethyl)-2-chloro-3-methylbenzene CAS No. 134271-45-7

1-(Bromomethyl)-2-chloro-3-methylbenzene

Cat. No.: B2767621
CAS No.: 134271-45-7
M. Wt: 219.51
InChI Key: MCEYVJFKCOFDCS-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-chloro-3-methylbenzene is an aromatic compound with the molecular formula C8H8BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, a chlorine atom, and a methyl group

Scientific Research Applications

1-(Bromomethyl)-2-chloro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and may cause respiratory irritation . It is also classified as a flammable liquid .

Future Directions

The future directions of research on this compound could involve exploring its reactivity with different nucleophiles and its potential applications in organic synthesis. Further studies could also investigate the effects of various substituents on the rate of substitution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Bromomethyl)-2-chloro-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of toluene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes halogenation and methylation steps, followed by purification to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial process .

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-2-chloro-3-methylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of benzyl alcohol derivatives.

    Electrophilic Substitution: Formation of polysubstituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of methyl-substituted benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Bromomethyl)-2-chloro-3-methylbenzene is unique due to the presence of multiple substituents that confer distinct chemical properties.

Properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-3-2-4-7(5-9)8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEYVJFKCOFDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of 2-chloro-m-xylene (15 ml), N-bromosuccinimide (23.3 g) and benzoyl peroxide (200 mg) in carbon tetrachloride (150 ml) was heated under reflux for 6 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane) to give 2-bromomethyl-1-chloro-6-methylbenzene (16.0 g) as a colorless oil. 2-Bromomethyl-1-chloro-6-methylbenzene (25.4 g) and hexamethylenetetramine (32.4 g) were dissolved in acetic acid-water (1:1, 10 ml) and the mixture was heated under reflux for 5 hours. To the reaction mixture was added concentrated hydrochloric acid (40 ml) and the mixture was heated under reflux for 1 hour. The reaction mixture was extracted with ethyl acetate. The extract was washed with an aqueous sodium hydrogencarbonate solution and a saturated aqueous sodium chloride solution, and dried over anhydrous magnesium sulfate. The solvent was evaporated to give 2-chloro-3-methylbenzaldehyde (19.4 g) as a yellow oil. Subsequently, the title compound was prepared from 2-chloro-3-methylbenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
Quantity
15 mL
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reactant
Reaction Step One
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23.3 g
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reactant
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200 mg
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2-chloro-m-xylene (5.00 g, 35.60 mmol), NBS (5.70 g, 32.03 mmol), and a catalytic amount of benzoyl peroxide (100 mg) in CCl4 was refluxed for 1 hour. After cooling to room temperature the resulting mixture was filtered and the filtrate was distilled off. Purification by column chromatography using pentane as the eluant followed by distillation afforded the title compound. Spectroscopic data: 1H NMR (300 MHz, CDCl3.) δ 2.39 (s, 3H), 4.61 (s, 2H), 7.08-7.23 (m, 2H), 7.25-7.30 (m, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
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Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step One

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